Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound often rely on the enantioselective desymmetrization of achiral tropinone derivatives or the enantioselective de novo construction of the basic tropane scaffold . These methods involve either chiral auxiliary methodology or the utilization of enantioselective catalysis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various tropane alkaloids.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound shares a similar bicyclic structure but differs in the position of the carbonyl group.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound contains an oxygen atom in the bicyclic framework, providing different chemical properties.
Uniqueness
Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions with high selectivity. This makes it a valuable compound in synthetic organic chemistry and various scientific research applications .
Properties
CAS No. |
61883-15-6 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)8-6-4-3-5-7(8)11-9(6)12/h6-8H,2-5H2,1H3,(H,11,12) |
InChI Key |
UWCHMXHVTGETOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCCC1NC2=O |
Origin of Product |
United States |
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